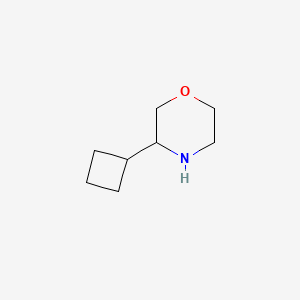

3-Cyclobutylmorpholine

説明

Structure

3D Structure

特性

IUPAC Name |

3-cyclobutylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMXMPNANXOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706542 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270570-18-7 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclobutylmorpholine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyclobutylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes predicted properties based on established chemical principles and data from analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of 3-Cyclobutylmorpholine and related derivatives.

Introduction: The Significance of 3-Cyclobutylmorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a valuable component in molecular design. The introduction of a cyclobutyl group at the 3-position of the morpholine ring introduces a lipophilic, three-dimensional element that can significantly influence a molecule's interaction with biological targets, as well as its pharmacokinetic profile. A thorough understanding of the physicochemical properties of 3-Cyclobutylmorpholine is therefore paramount for its effective utilization in drug discovery and development.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for 3-Cyclobutylmorpholine, the following properties are predicted based on its chemical structure and comparison with analogous compounds. These values provide a strong starting point for experimental design and computational modeling.

| Property | Predicted Value/Information | Rationale/Basis for Prediction |

| Molecular Formula | C₈H₁₅NO | Based on chemical structure. |

| Molecular Weight | 141.21 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~180 - 200 °C (at atmospheric pressure) | Estimated based on the boiling points of morpholine (129 °C) and N-ethylmorpholine (138 °C), with an increase anticipated due to the larger cyclobutyl group. |

| Melting Point | Not readily predictable; likely a low-melting solid or a liquid at room temperature. | The presence of the flexible cyclobutyl group may disrupt crystal lattice packing, potentially leading to a low melting point. |

| Solubility | Miscible with water and common organic solvents (e.g., ethanol, methanol, DMSO, chloroform). | The morpholine moiety imparts hydrophilicity, while the cyclobutyl group provides some lipophilicity, suggesting broad solubility. |

| pKa | ~7.5 - 8.5 | The pKa of the protonated morpholine nitrogen is expected to be in this range, similar to other N-alkylated morpholines. |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties should be confirmed through empirical measurement. The following sections detail standardized protocols for determining the key physicochemical properties of 3-Cyclobutylmorpholine.

Boiling Point Determination (Micro-Reflux Method)

The determination of a liquid's boiling point is a fundamental measure of its volatility. The micro-reflux method is suitable when only small quantities of the substance are available.[1]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2] At this temperature, a stable reflux ring of condensing vapor will be observed on the walls of the test tube.

Experimental Protocol:

-

Sample Preparation: Place approximately 0.5 mL of 3-Cyclobutylmorpholine into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block on a magnetic stirrer hotplate. Suspend a calibrated thermometer with the bulb positioned approximately 1 cm above the liquid surface.

-

Heating and Observation: Begin gentle stirring and heating. Observe the formation of a reflux ring of condensing vapor on the inner wall of the test tube.

-

Measurement: The temperature at which this reflux ring remains stable is recorded as the boiling point.[1]

Caption: Workflow for Boiling Point Determination.

Melting Point Determination (Capillary Method)

For solid samples, the melting point is a critical indicator of purity. The capillary method is a widely accepted and accurate technique.[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Experimental Protocol:

-

Sample Preparation: If 3-Cyclobutylmorpholine is a solid, ensure it is finely powdered and dry. Pack a small amount into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Measurement: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[5]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Understanding a compound's aqueous solubility is crucial for predicting its behavior in biological systems and for formulation development. The OECD 105 guideline provides a standardized method.[6][7]

Principle: The flask method determines the saturation concentration of a substance in water at a specific temperature after a state of equilibrium has been reached.[8]

Experimental Protocol:

-

Equilibration: Add an excess amount of 3-Cyclobutylmorpholine to a known volume of distilled water in a flask.

-

Stirring: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: Allow the mixture to settle, then centrifuge or filter a sample to remove undissolved solid.

-

Quantification: Analyze the concentration of 3-Cyclobutylmorpholine in the clear aqueous phase using a suitable analytical method (e.g., HPLC, GC-MS).[6]

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination (Potentiometric Titration)

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at physiological pH.[9] Potentiometric titration is a highly accurate method for its determination.[10][11]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 3-Cyclobutylmorpholine of known concentration (e.g., 0.01 M) in water or a suitable co-solvent.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (since 3-Cyclobutylmorpholine is a base).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. filab.fr [filab.fr]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. oecd.org [oecd.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of Novel Morpholine Derivatives

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a cornerstone in modern drug discovery.[1] Its prevalence in numerous approved drugs and clinically evaluated candidates is not coincidental. The morpholine moiety imparts a unique combination of advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic–hydrophilic balance.[2][3] The nitrogen atom's reduced basicity compared to other cyclic amines, along with the ring's flexible chair conformation, allows for optimal interactions with a wide range of biological targets.[2] These features have established morpholine as a "privileged scaffold," a molecular framework that can provide ligands for diverse receptors and enzymes, making it a fertile ground for the development of novel therapeutics.[1] This guide will provide an in-depth exploration of the diverse biological activities of new morpholine derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.

Part 1: Anticancer Activity of Morpholine Derivatives

The development of targeted anticancer agents is a primary focus of modern oncology research. Novel morpholine derivatives have emerged as potent inhibitors of cancer cell proliferation, survival, and metastasis by modulating key signaling pathways that are frequently dysregulated in cancer.[1][3]

Mechanism of Action: Targeting Critical Cancer Signaling Pathways

Many novel morpholine-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signal transduction. Two of the most significant pathways targeted by these derivatives are the PI3K/Akt/mTOR and VEGFR-2 signaling cascades.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is one of the most common molecular alterations in human cancer.[6] Morpholine derivatives have been designed to specifically target key nodes within this pathway, particularly PI3K and mTOR kinases.[1][7] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation and activation of downstream effectors like Akt, S6K1, and 4E-BP1, ultimately leading to a halt in protein synthesis, cell cycle arrest, and inhibition of cell growth.[4]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[9][10] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways (e.g., PLCγ-PKC, PI3K-Akt) that promote endothelial cell proliferation, migration, and survival.[10][11] Novel morpholine-benzimidazole-oxadiazole hybrids have shown potent and selective inhibitory activity against VEGFR-2, effectively blocking the angiogenic signaling cascade and starving the tumor of essential nutrients and oxygen.[12]

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells.[13] The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) apoptosis pathway.[13][14] Anti-apoptotic proteins like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bim.[15][16] Certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by disrupting this balance.[17] They can down-regulate the expression of Bcl-2, freeing Bax to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[15][17]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of novel morpholine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | Cell Cycle Arrest | 8.50 - 12.76 | [18] |

| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | VEGFR-2 Inhibition | 3.10 | [12] |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | Apoptosis Induction | 3.15 | [17][19] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | Apoptosis Induction | 8.55 | [17][19] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | Apoptosis Induction | 3.36 | [17][19] |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability.[20][21] It measures the metabolic activity of cells, which is indicative of their viability.[22]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine derivatives in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[18]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the morpholine derivative (at its IC₅₀ concentration) for 24-48 hours. Include an untreated control.

-

-

Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at ~400 x g for 5 minutes.[24]

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[25]

-

Incubate for at least 30 minutes at 4°C (or store for longer periods at -20°C).[25]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet twice with PBS.[25]

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. PI is a fluorescent dye that intercalates with DNA.[25] RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

-

Collect the fluorescence emission data (typically using a filter around 610 nm for PI).

-

Generate a histogram of fluorescence intensity, which corresponds to DNA content. Cells in G1 will have 2n DNA content, while cells in G2/M will have 4n DNA content. S-phase cells will have an intermediate amount.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.[25]

-

Part 2: Antimicrobial Activity of Morpholine Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibacterial and antifungal agents.[4] Morpholine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogens.[4][26]

Spectrum of Activity

Newly synthesized morpholine derivatives have been tested against a range of microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[4]

-

Gram-negative bacteria: Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa[4][27]

-

Fungi: Candida albicans, Aspergillus fumigatus[4]

The unique mechanism of action of some morpholine derivatives makes them promising candidates for development as novel broad-spectrum antimicrobial agents.[4] Some compounds also act as antibiotic enhancers or adjuvants, reversing multidrug resistance by inhibiting efflux pumps like AcrAB-TolC in Gram-negative bacteria.[9]

Quantitative Data: Inhibition Zones

The Kirby-Bauer disk diffusion method is a standard preliminary test to assess the antimicrobial activity of a compound. The diameter of the zone of inhibition around the disk corresponds to the susceptibility of the microorganism.

| Compound Class | Microorganism | Inhibition Zone (mm) | Reference |

| 2-Iminochromene Derivative | Candida albicans | 13 | [4] |

| 2-Iminochromene Derivative | Aspergillus fumigatus | 18 | [4] |

| Substituted Morpholine (Cpd 3) | Various Bacteria | 16 - 31 | [5][26] |

| Substituted Morpholine (Cpd 4) | Various Bacteria | 17 - 26 | [26] |

| Substituted Morpholine (Cpd 6) | Various Bacteria | High activity | [5][26] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial efficacy.[2][28]

-

Inoculum Preparation:

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.[2]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria. This is typically done by streaking in three directions, rotating the plate 60 degrees each time.[2][28]

-

Allow the plate to dry for a few minutes.[29]

-

-

Application of Disks:

-

Sterilize forceps (e.g., by dipping in ethanol and flaming).[12]

-

Aseptically place paper disks impregnated with a known concentration of the morpholine derivative onto the surface of the inoculated agar plate.

-

Ensure disks are spaced adequately (at least 24 mm apart) to prevent overlapping zones of inhibition.[28]

-

Gently press each disk to ensure complete contact with the agar surface.[2]

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.[29]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler.[29]

-

The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. A larger zone diameter indicates greater sensitivity.[29]

-

Part 3: Neuroprotective and Neuromodulatory Activities

Morpholine-based compounds are highly effective against neurodegenerative diseases like Alzheimer's and Parkinson's.[14] Their structural properties allow them to cross the blood-brain barrier and interact with key enzymes and receptors in the central nervous system (CNS).[2][30]

Mechanism of Action: Enzyme Inhibition

A primary strategy in treating neurodegenerative disorders is to modulate the levels of neurotransmitters by inhibiting the enzymes that degrade them.

In Alzheimer's disease, cognitive decline is linked to a reduction in the neurotransmitter acetylcholine.[18] Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can improve cholinergic neurotransmission.[19] Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been shown to be potent, mixed-type inhibitors of both AChE and BuChE, with activity comparable to the reference drug galantamine.[18]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is the gold standard for measuring cholinesterase activity and inhibition.[31][32]

-

Assay Principle: The enzyme (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[31][33] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured colorimetrically at 412 nm.[31] An inhibitor will reduce the rate of this color formation.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare stock solutions of the enzyme (AChE), the substrate (ATCh), the chromogen (DTNB), and the test morpholine derivative.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the buffer, the test compound at various concentrations (or buffer for the control), and the DTNB solution.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 3 minutes at 37°C).[34]

-

Initiate the reaction by adding the substrate (ATCh) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The morpholine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, enabling the development of novel derivatives with a broad spectrum of potent biological activities. As demonstrated, these compounds can function as highly effective anticancer, antimicrobial, and neuroprotective agents by interacting with a diverse array of molecular targets. Their ability to inhibit critical signaling pathways in cancer, combat drug-resistant microbes, and modulate key enzymes in the central nervous system underscores their immense therapeutic potential.

The experimental protocols detailed in this guide—from initial cytotoxicity and antimicrobial screening to in-depth mechanistic studies of cell cycle progression and enzyme inhibition—provide a validated framework for researchers to evaluate and advance these promising compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic applications. The continued exploration of morpholine chemistry will undoubtedly lead to the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

-

BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Kumar, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

-

Gümrükçüoğlu, N., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 686-691. [Link]

-

Pappalardo, M., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 57(10), e4883. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Pappalardo, M., et al. (2022). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Jadhav, S. B., & Disouza, J. I. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Poczta, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]

-

O'Hara, C. M., & Stegall, E. (2009). Kirby-Bauer disk diffusion susceptibility test protocol. American Society for Microbiology. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

-

Naumov, I., et al. (2022). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Current Cancer Drug Targets, 22(6), 488-505. [Link]

-

Sharma, S., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

-

Scribd. Cell Cycle Analysis Staining Protocols. [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]

-

Al-Warhi, T., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(18), 6667. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Kang, M. H., & Reynolds, C. P. (2009). Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. Clinical Cancer Research, 15(4), 1126-1132. [Link]

-

Singh, R., et al. (2021). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 115, 105221. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Wang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

-

Koch, S., & Claesson-Welsh, L. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(22), 4301-4314. [Link]

-

ResearchGate. Synthesis of 2-morpholino-4-anilinoquinoline derivatives. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 314, 02001. [Link]

-

ResearchGate. Cholinesterase (ChE) Test Using Ellman's Photometric Method. [Link]

-

Scribd. Ellman Esterase Assay Protocol. [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

-

Lee, E. F., et al. (2009). Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule. Cell Death & Disease, 1(1), e1. [Link]

-

Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]

-

Warren, C. F. A., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 1054362. [Link]

-

ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

Youle, R. J., & Strasser, A. (2008). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Nature Reviews Cancer, 8(1), 47-59. [Link]

-

RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. asm.org [asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. agscientific.com [agscientific.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. atcc.org [atcc.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. wp.uthscsa.edu [wp.uthscsa.edu]

- 26. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. hardydiagnostics.com [hardydiagnostics.com]

- 29. microbenotes.com [microbenotes.com]

- 30. aacrjournals.org [aacrjournals.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. japsonline.com [japsonline.com]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 3-Cyclobutylmorpholine

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 3-Cyclobutylmorpholine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this molecule. This document is structured to not only present established methodologies but also to provide the scientific rationale behind the experimental designs, ensuring a robust and insightful investigation.

Introduction: The Significance of Physicochemical Characterization

3-Cyclobutylmorpholine, a substituted morpholine derivative, holds potential as a valuable building block in medicinal chemistry. The morpholine ring is a privileged scaffold, known for imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] The introduction of a cyclobutyl group at the 3-position can influence the molecule's lipophilicity, conformation, and ultimately its biological activity and developability.

A comprehensive understanding of the solubility and stability of 3-Cyclobutylmorpholine is a critical prerequisite for its successful application in drug discovery and development. This guide will detail the necessary experimental protocols to generate a complete physicochemical profile, enabling informed decisions in formulation development, analytical method development, and preclinical studies.

Solubility Profiling: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For 3-Cyclobutylmorpholine, a thorough solubility assessment should encompass both aqueous and organic solvent systems.

Aqueous Solubility Across a Physiological pH Range

The morpholine moiety in 3-Cyclobutylmorpholine is basic, with the parent morpholine having a pKa of 8.49 for its conjugate acid. This suggests that the solubility of 3-Cyclobutylmorpholine will be pH-dependent. Therefore, determining its solubility at various pH levels is crucial.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for solubility determination.

-

Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, 7.4, and 9.0 to mimic physiological conditions from the stomach to the intestine.

-

Sample Preparation: Add an excess amount of 3-Cyclobutylmorpholine to each buffer solution in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of 3-Cyclobutylmorpholine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

The use of a range of pH buffers is essential to understand how the ionization state of the morpholine nitrogen affects solubility.

-

The shake-flask method ensures that the solution is truly saturated, providing a thermodynamically accurate solubility value.

-

Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

Solubility in Organic Solvents

Understanding the solubility of 3-Cyclobutylmorpholine in organic solvents is important for synthesis, purification, and the development of certain formulations.

Experimental Protocol: Visual Method

A rapid visual method can be employed for initial screening.

-

Solvent Selection: Choose a range of common organic solvents with varying polarities, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and dichloromethane.

-

Titration: Add a known amount of 3-Cyclobutylmorpholine to a vial. Incrementally add the chosen solvent while vortexing until the solid is completely dissolved.

-

Calculation: Calculate the solubility based on the amount of solute and the volume of solvent added.

For more precise measurements, the shake-flask method described in section 2.1 can be adapted for organic solvents.

Data Presentation: Solubility of 3-Cyclobutylmorpholine

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | Hypothetical Data |

| pH 4.5 Buffer | 25 | Hypothetical Data |

| pH 6.8 Buffer | 25 | Hypothetical Data |

| pH 7.4 Buffer | 25 | Hypothetical Data |

| pH 9.0 Buffer | 25 | Hypothetical Data |

| Water | 25 | Hypothetical Data |

| Methanol | 25 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| Isopropanol | 25 | Hypothetical Data |

| Acetone | 25 | Hypothetical Data |

| Ethyl Acetate | 25 | Hypothetical Data |

| Dichloromethane | 25 | Hypothetical Data |

Stability Assessment: Unveiling Potential Liabilities

Stability testing is crucial to determine the intrinsic stability of a molecule and to identify potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this assessment.[5][6]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation is to accelerate the degradation of 3-Cyclobutylmorpholine under more severe conditions than those it would experience during storage.[5] This helps in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Workflow: Forced Degradation of 3-Cyclobutylmorpholine

Caption: Workflow for forced degradation studies of 3-Cyclobutylmorpholine.

Detailed Protocols for Stress Conditions:

-

Acid Hydrolysis: Treat a solution of 3-Cyclobutylmorpholine with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of 3-Cyclobutylmorpholine with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose a solution of 3-Cyclobutylmorpholine to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store solid 3-Cyclobutylmorpholine in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose solid and solution samples of 3-Cyclobutylmorpholine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Analytical Considerations:

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both. A gradient reverse-phase HPLC method coupled with a mass spectrometer (LC-MS/MS) is highly recommended for this purpose.[4]

Long-Term Stability Studies

Once the intrinsic stability is understood through forced degradation, long-term stability studies are conducted under ICH-recommended storage conditions to establish a re-test period or shelf life.[7][8][9]

Experimental Design: ICH Stability Study

-

Batch Selection: Use at least three batches of 3-Cyclobutylmorpholine.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Parameters to be Tested: Appearance, assay, and degradation products.

Logical Relationship: Stability Study Design

Caption: Logical flow of an ICH-compliant stability study.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility and stability of 3-Cyclobutylmorpholine. By following these protocols, researchers can generate the critical data necessary to advance this compound through the drug discovery and development pipeline. The insights gained from these studies will be invaluable for formulation scientists, analytical chemists, and pharmacologists, ultimately contributing to the successful development of new and effective medicines.

References

- Vertex AI Search. (2025). Morpholine (CAS: 110-91-8)

- ChemicalBook. (n.d.). Morpholine CAS#: 110-91-8.

- Sciencemadness Wiki. (2022). Morpholine.

- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793.

- The Royal Society of Chemistry. (2012). Analytical Methods. Analytical Methods, 4, 4230-4236.

- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- MedCrave. (2016).

- PharmaTutor. (n.d.).

- ResearchGate. (n.d.).

- CORE. (2013).

- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).

- European Medicines Agency. (2023).

- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- PubMed. (2020).

- Coriolis Pharma. (n.d.). Stability Studies.

- PubChem. (n.d.). Morpholine.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- RSC Publishing. (n.d.). Analytical Methods.

- International Union of Pure and Applied Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.

- Eurofins Nederland. (2024). Stability Testing - Pharmaceutical Products.

- ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1).

- National Center for Biotechnology Information. (2022).

- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.

- Wikipedia. (n.d.). Solubility table.

- MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025).

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 4. omicsonline.org [omicsonline.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 9. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3-Cyclobutylmorpholine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Cyclobutylmorpholine, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging fundamental principles and comparative data analysis from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as an essential resource for researchers, scientists, and professionals in drug development. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep, field-proven understanding of the analytical data.

Molecular Structure and Spectroscopic Implications

3-Cyclobutylmorpholine is a saturated heterocyclic compound featuring a morpholine ring substituted with a cyclobutyl group at the 3-position. The unique structural arrangement, combining the flexible morpholine chair conformation with the strained cyclobutane ring, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 3-Cyclobutylmorpholine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of 3-Cyclobutylmorpholine is predicted to exhibit a series of multiplets arising from the protons on both the morpholine and cyclobutane rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms in the morpholine ring and the unique electronic effects of the strained cyclobutane ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyclobutylmorpholine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns to deduce proton connectivity.

-

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Morpholine H-2, H-6 | 3.6 - 3.9 | m | - |

| Morpholine H-3 | 2.8 - 3.1 | m | - |

| Morpholine H-5 | 2.5 - 2.8 | m | - |

| Morpholine NH | 1.5 - 2.5 (broad) | s | - |

| Cyclobutyl CH | 2.0 - 2.3 | m | - |

| Cyclobutyl CH₂ | 1.7 - 2.0 | m | - |

Causality Behind Chemical Shifts:

-

Morpholine Protons (H-2, H-6): These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift into the 3.6 - 3.9 ppm region.

-

Morpholine Protons (H-3, H-5): Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen, appearing in the 2.5 - 3.1 ppm range.

-

Cyclobutane Protons: The protons on the cyclobutane ring are notably deshielded (1.7 - 2.3 ppm) compared to larger cycloalkanes (around 1.4-1.5 ppm).[1][2] This is a characteristic feature of the strained four-membered ring system.[1][2] All eight hydrogen atoms of an unsubstituted cyclobutane ring are in the same chemical environment, resulting in a single chemical shift at approximately 1.96 ppm.[3] However, substitution in 3-Cyclobutylmorpholine will lead to more complex splitting patterns.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Morpholine C-2, C-6 | 65 - 70 |

| Morpholine C-3, C-5 | 45 - 50 |

| Cyclobutyl C-1 | 35 - 40 |

| Cyclobutyl C-2, C-4 | 20 - 25 |

| Cyclobutyl C-3 | 15 - 20 |

Rationale for ¹³C Chemical Shifts:

-

Morpholine Carbons (C-2, C-6): These carbons, bonded to the oxygen atom, will be the most downfield-shifted carbons in the morpholine ring.

-

Morpholine Carbons (C-3, C-5): Carbons adjacent to the nitrogen will appear at a higher field compared to C-2 and C-6.

-

Cyclobutane Carbons: The chemical shifts of the cyclobutyl carbons will be in the aliphatic region, with the carbon attached to the morpholine ring (C-1) being the most deshielded.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of neat 3-Cyclobutylmorpholine directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O-C Stretch (Asymmetric) | 1115 - 1140 | Strong |

| C-N Stretch | 1050 - 1150 | Medium |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |

Interpretation of IR Spectrum:

-

N-H Stretch: A characteristic sharp peak in the 3300-3500 cm⁻¹ region will confirm the presence of the secondary amine in the morpholine ring. This band is typically sharper and less intense than an O-H band.[4]

-

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of C-H bonds in both the morpholine and cyclobutane rings.[4]

-

C-O-C Stretch: The prominent C-O-C asymmetric stretching vibration of the ether linkage in the morpholine ring is expected to appear as a strong band around 1115-1140 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which serve as a unique "fingerprint" for the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For 3-Cyclobutylmorpholine (C₈H₁₅NO), the molecular weight is 141.21 g/mol .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 140 | [C₈H₁₄NO]⁺ | Loss of H˙ from the α-carbon |

| 112 | [C₆H₁₀NO]⁺ | α-cleavage: Loss of C₂H₅˙ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of C₃H₃O˙ |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

Fragmentation Logic:

-

Molecular Ion: As a cyclic amine, 3-Cyclobutylmorpholine is expected to show a discernible molecular ion peak at m/z 141, unless the α-carbon is substituted.[5]

-

[M-1] Peak: The loss of a hydrogen atom from a carbon alpha to the nitrogen is a common fragmentation pathway for amines, leading to a peak at m/z 140.[5]

-

α-Cleavage: The most significant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable, resonance-stabilized cation. For 3-Cyclobutylmorpholine, this can lead to the loss of an ethyl group (from the morpholine ring) or cleavage within the cyclobutyl ring, generating characteristic fragment ions.

-

Ring Cleavage: The morpholine and cyclobutane rings can undergo cleavage, leading to the loss of neutral molecules like ethene.[5][8]

Molecular Structure and Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 3-Cyclobutylmorpholine.

Conclusion

The spectroscopic analysis of 3-Cyclobutylmorpholine provides a detailed and unambiguous fingerprint of its molecular structure. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify this compound, assess its purity, and understand its chemical behavior. The principles and predicted data outlined in this guide serve as a robust framework for the spectroscopic characterization of 3-Cyclobutylmorpholine and related heterocyclic compounds, thereby supporting advancements in drug discovery and materials science.

References

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Acute Toxicity Studies of 3-Cyclobutylmorpholine

Disclaimer: As 3-Cyclobutylmorpholine is a novel compound, this guide is constructed based on established principles of acute toxicity testing for new chemical entities. Specific toxicological data for this compound are not publicly available. Therefore, this document serves as a comprehensive framework for how such studies should be designed, conducted, and interpreted, rather than a report on existing data.

Introduction to 3-Cyclobutylmorpholine and the Imperative for Acute Toxicity Assessment

3-Cyclobutylmorpholine is a synthetic organic compound featuring a morpholine ring substituted with a cyclobutyl group. While its specific applications are yet to be defined, its structural characteristics suggest potential utility in medicinal chemistry or as an industrial chemical intermediate. Before any novel chemical entity can be considered for widespread use, a thorough evaluation of its potential to cause harm to human health and the environment is essential.

Acute toxicity studies are the foundational step in this toxicological assessment.[1][2] These studies investigate the adverse effects that can occur shortly after the administration of a single dose of a substance, or multiple doses within a 24-hour period.[3][4][5] The primary objectives for conducting an acute toxicity study on 3-Cyclobutylmorpholine are:

-

Hazard Identification: To determine the intrinsic toxicity of the molecule and identify potential target organs.

-

Dose-Response Characterization: To understand the relationship between the administered dose and the observed toxic effects.

-

Estimation of Lethal Dose (LD50): To calculate the statistically-derived dose that is expected to be lethal to 50% of the test population.[4]

-

Guidance for Future Studies: The data generated will inform the dose selection for subsequent sub-chronic and chronic toxicity studies.[1]

-

Regulatory Classification and Labeling: To provide the necessary data for hazard classification in accordance with global systems, ensuring safe handling and transport.

Strategic Design of Acute Toxicity Studies for 3-Cyclobutylmorpholine

The design of an acute toxicity study for a new chemical entity like 3-Cyclobutylmorpholine must be scientifically sound, ethically justifiable, and compliant with international regulatory guidelines.

Test System and Species Selection

For initial acute oral toxicity assessment, the rat is the most commonly used and preferred rodent species.[3] This is due to the extensive historical database available for this species, their physiological similarities to humans in many aspects, and their acceptance by regulatory authorities worldwide. Healthy, young adult animals are used to ensure consistency and reduce variability in the results.[6]

Route of Administration

The choice of administration route should ideally mimic the most likely route of human exposure. For a novel chemical with undefined applications, the oral route is a standard starting point for systemic toxicity assessment.[3]

Recommended Test Method: OECD Test Guideline 425 (Up-and-Down Procedure)

To minimize the number of animals used while still obtaining a statistically robust estimation of the LD50, the Up-and-Down Procedure (UDP) , as detailed in OECD Test Guideline 425, is the recommended approach.[7] This method involves dosing single animals sequentially. The outcome for each animal (survival or death) determines the dose for the next animal (either higher or lower).[7] This approach is a significant refinement over historical methods that used large groups of animals.[8][9]

Experimental Workflow: Acute Oral Toxicity via the Up-and-Down Procedure

Caption: The flow from experimental data to hazard communication.

Conclusion

Conducting acute toxicity studies on novel compounds like 3-Cyclobutylmorpholine is a non-negotiable step in responsible chemical development. By adhering to internationally recognized guidelines such as OECD 425, researchers can obtain crucial data on the potential hazards of the substance while minimizing the use of animals. This foundational toxicological information is essential for guiding further research, ensuring occupational safety, and meeting regulatory requirements for the safe use of new chemicals.

References

-

OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program (NTP). Available at: [Link]

-

Acute Toxicity Testing Criteria for New Chemical Substances. (1979). U.S. Environmental Protection Agency (EPA). Available at: [Link]

-

OECD Test Guideline 401: Acute Oral Toxicity. (1987). National Toxicology Program (NTP). Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). ResearchGate. Available at: [Link]

-

Acute Toxicity by OECD Guidelines. (2023). Slideshare. Available at: [Link]

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

-

In vivo toxicology studies. Vivotecnia. Available at: [Link]

-

Toxicology Study Design Considerations. Noble Life Sciences. Available at: [Link]

-

Acute toxicity study. Bienta. Available at: [Link]

-

Safety Data Sheet. (2018). Available at: [Link]

-

In vivo study design. ResearchGate. Available at: [Link]

-

Toxicity studies: Acute (single dose) for nonclinical research. Available at: [Link]

-

Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (2022). Frontiers in Toxicology. Available at: [Link]

-

Acute toxicity testing. NC3Rs. Available at: [Link]

-

OECD Guideline of Acute Inhalation toxicity. (2024). Slideshare. Available at: [Link]

Sources

- 1. noblelifesci.com [noblelifesci.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 5. Acute toxicity study | Bienta [bienta.net]

- 6. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols for 3-Cyclobutylmorpholine: A Novel Chemical Probe for the PI3K/Akt/mTOR Signaling Pathway

For correspondence:

Abstract

This document provides a comprehensive guide for the utilization of 3-Cyclobutylmorpholine, a novel small molecule, as a chemical probe for the interrogation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors.[1][2][3][4][5] Building on this established foundation, 3-Cyclobutylmorpholine has been developed as a potent and selective modulator of this critical cellular pathway. These notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the effective application of this next-generation chemical probe. We will delineate the necessary steps for its initial characterization and provide two detailed application notes for its use in cell-based assays and for target identification and validation.

Introduction to Chemical Probes and the PI3K/Akt/mTOR Pathway

A chemical probe is a well-characterized small molecule that is used to selectively modulate the function of a specific protein target, enabling the study of its role in biological processes.[1] Unlike genetic methods, chemical probes offer rapid, reversible, and tunable control over protein activity. The PI3K/Akt/mTOR pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention and basic research. Several inhibitors of the PI3K/mTOR pathway incorporate a morpholine moiety, highlighting its importance for potent and selective inhibition.[6][7][8][9][10][11][12] 3-Cyclobutylmorpholine is hypothesized to be a novel inhibitor of this pathway, with the cyclobutyl group potentially conferring unique selectivity or pharmacokinetic properties.

Initial Characterization of 3-Cyclobutylmorpholine as a Chemical Probe Candidate

Prior to its use in complex biological experiments, any novel chemical probe must undergo rigorous characterization to ensure its suitability and to enable the generation of reproducible and reliable data. The following steps are essential:

-

Purity and Identity Confirmation: The identity and purity of each batch of 3-Cyclobutylmorpholine should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, and HPLC to determine its purity, which should be >95%.

-

Solubility and Stability Assessment: The solubility of the compound in commonly used solvents (e.g., DMSO, ethanol) and aqueous buffers should be determined. Its stability in solution under experimental conditions (e.g., temperature, pH, time) must also be assessed to ensure its integrity throughout the experiment.

-

In Vitro Target Engagement and Potency: The potency of 3-Cyclobutylmorpholine against the hypothesized target, PI3K, should be determined using in vitro kinase assays. A dose-response curve should be generated to calculate the IC50 value.

-

Selectivity Profiling: To be a useful probe, a compound must be selective for its intended target. 3-Cyclobutylmorpholine should be screened against a panel of other kinases, particularly those within the PI3K-like kinase (PIKK) family, such as mTOR, DNA-PK, ATM, and ATR, to determine its selectivity profile.[13][14][15]

-

Cell Permeability and Cytotoxicity: The ability of the compound to cross the cell membrane and engage its intracellular target is paramount. This can be initially assessed indirectly through cell-based assays. A general cytotoxicity assay (e.g., MTT or CellTiter-Glo) should also be performed on the cell lines of interest to determine the concentration range that is non-toxic and suitable for downstream experiments.

Table 1: Hypothetical Physicochemical and Biological Properties of 3-Cyclobutylmorpholine

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Purity (HPLC) | >98% |

| Solubility in DMSO | >50 mM |

| PI3Kα IC50 | 25 nM |

| mTOR IC50 | 150 nM |

| DNA-PK IC50 | >10 µM |

| Cell Permeability | High |

| Cytotoxicity (in HeLa cells, 72h) | CC50 > 50 µM |

Application Note 1: Modulating the PI3K/Akt/mTOR Pathway in Cell Culture

This protocol describes the use of 3-Cyclobutylmorpholine to inhibit the PI3K/Akt/mTOR pathway in cultured cells. The readout for pathway inhibition is the phosphorylation status of key downstream effectors, Akt and S6 ribosomal protein, which can be readily assessed by Western blotting.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

-

Cell Seeding: Plate your cells of interest (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Cyclobutylmorpholine in sterile DMSO. From this stock, prepare a series of working solutions by serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM). Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of 3-Cyclobutylmorpholine or vehicle control.

-

Incubation: Incubate the cells for the desired period (a time course of 1, 4, and 24 hours is recommended for initial experiments).

-

Positive Control: In a separate well, treat cells with a known PI3K/mTOR inhibitor (e.g., LY294002 or wortmannin) as a positive control for pathway inhibition.

-

Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Results and Interpretation

A dose- and time-dependent decrease in the phosphorylation of Akt and S6 should be observed in cells treated with 3-Cyclobutylmorpholine, indicating successful inhibition of the PI3K/Akt/mTOR pathway. The total protein levels of Akt, S6, and the loading control should remain unchanged.

Application Note 2: Target Identification and Validation using a Derivatized 3-Cyclobutylmorpholine Probe

To definitively identify the cellular targets of 3-Cyclobutylmorpholine, a derivatized version of the probe can be synthesized for use in affinity-based proteomics experiments. This involves attaching a "handle" such as biotin or an alkyne group to the core molecule, allowing for the capture of its binding partners.

Design of a Derivatized Probe

A suitable derivatized probe, termed 3-Cyclobutylmorpholine-alkyne , can be synthesized by adding a short linker terminating in an alkyne group to a position on the molecule that is predicted not to interfere with target binding. This alkyne handle allows for the use of "click chemistry" to attach a biotin tag after the probe has bound to its targets in a cellular context.

Protocol: Affinity-Based Target Identification using Click Chemistry

-

Cell Treatment with Alkyne Probe: Treat cells with 3-Cyclobutylmorpholine-alkyne at a predetermined optimal concentration for a specified time. Include a vehicle control (DMSO) and a competition control where cells are pre-treated with an excess of the parent compound, 3-Cyclobutylmorpholine, before adding the alkyne probe.

-

Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Click Chemistry Reaction: To the cell lysate, add an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). This will covalently link biotin to the alkyne-tagged probe that is bound to its target proteins.

-

Affinity Pulldown: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Protein Identification by Mass Spectrometry:

-

Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads.

-

Excise the entire protein lane, perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Data Analysis and Target Validation

The proteins identified by mass spectrometry should be filtered to identify specific binding partners. True targets should be enriched in the alkyne probe-treated sample compared to the vehicle control and should be significantly reduced in the competition control. The top candidates, likely including PI3K isoforms and other pathway members, should then be validated using orthogonal methods, such as:

-

Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in intact cells.

-

RNA interference (siRNA) or CRISPR/Cas9-mediated knockout: To determine if depletion of the candidate target protein recapitulates the phenotype observed with 3-Cyclobutylmorpholine treatment.

-

In vitro binding assays: Using purified recombinant protein to confirm a direct interaction.

Visualization of Workflows and Pathways

Diagram 1: PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-Cyclobutylmorpholine.

Diagram 2: Experimental Workflow for Target Identification

Caption: Workflow for affinity-based target identification of 3-Cyclobutylmorpholine.

References

-

Chemical Probes. Wikipedia. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NCBI. [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. sci-hub.se. [Link]

-

Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC - NIH. [Link]

-

Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. PubMed Central. [Link]

-

Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine) - PubMed. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprems.com [ijprems.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]